molecular formula C7H6Br2O2S B1610669 Ethyl 3,5-dibromothiophene-2-carboxylate CAS No. 62224-22-0

Ethyl 3,5-dibromothiophene-2-carboxylate

Cat. No.: B1610669
CAS No.: 62224-22-0
M. Wt: 314 g/mol
InChI Key: CYQHUIACPXDUIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3,5-dibromothiophene-2-carboxylate . The InChI code is 1S/C7H6Br2O2S/c1-2-11-7(10)6-4(8)3-5(9)12-6/h3H,2H2,1H3 .


Physical and Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . It is in solid form . The predicted boiling point is 284.0±35.0 °C and the predicted density is 2.010±0.06 g/cm3 .

Scientific Research Applications

Practical Preparation

  • Overview : Ethyl 2-methylthiophene-3-carboxylate, similar in structure to Ethyl 3,5-dibromothiophene-2-carboxylate, has been efficiently prepared using a process that offers advantages such as operational simplicity and avoidance of strong bases like n-butyllithium (Kogami & Watanabe, 2011).

Heteroarylations in Synthesis

  • Application in Synthesis : Ethyl 5-bromothiophene-2-carboxylate has been utilized in palladium-catalysed direct arylation of heteroaromatics, facilitating the formation of biheteroaryls with high yields and preventing the formation of dimers or oligomers (Fu, Zhao, Bruneau, & Doucet, 2012).

Reaction with 1,3-Dicarbonyl Compounds

Biological Activity

  • Biological Activity Studies : Ethyl 2-amino-5-ethylthiophene-3-carboxylate, closely related to this compound, has been synthesized and evaluated for its inhibitory activities against plant roots and stalks, showing significant bioactivity (Wang, Zheng, Liu, & Chen, 2010).

Fluorescence Property Studies

  • Fluorescence Properties : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate demonstrates novel fluorescence properties, suggesting potential applications in material science or analytical chemistry (Pusheng, 2009).

Synthesis of Functionalized Tetrahydropyridines

  • Synthetic Applications : Ethyl 2-methyl-2,3-butadienoate, structurally similar to this compound, is used in the synthesis of functionalized tetrahydropyridines, showing potential for diverse synthetic applications (Zhu, Lan, & Kwon, 2003).

Antimicrobial Studies

  • Antimicrobial Activities : this compound derivatives have been synthesized and showed promising antibacterial and antifungal activities (Sharma et al., 2022).

Safety and Hazards

The safety information available indicates that this compound should be stored at a temperature of 2-8°C . It has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

ethyl 3,5-dibromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)6-4(8)3-5(9)12-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQHUIACPXDUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524868
Record name Ethyl 3,5-dibromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62224-22-0
Record name Ethyl 3,5-dibromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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